

4-Phenyl-3-butyn-2-ol chemical structure and analysis

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Compound of Interest

Compound Name: 4-Phenyl-3-butyn-2-ol

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An In-depth Technical Guide on **4-Phenyl-3-butyn-2-ol**: Structure, Synthesis, and Analysis

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of a Chiral Propargyl Alcohol

In the landscape of synthetic chemistry, propargyl alcohols are foundational building blocks, prized for the dual reactivity of their hydroxyl and alkynyl groups. **4-Phenyl-3-butyn-2-ol** emerges as a particularly noteworthy member of this class. Its structure, which incorporates a phenyl ring, a carbon-carbon triple bond, and a crucial stereocenter at the alcohol-bearing carbon, presents a unique trifecta of functionality. This molecular architecture makes it a highly versatile intermediate for synthesizing complex organic molecules, including pharmaceutical agents and natural products, where precise three-dimensional orientation is paramount. This guide provides a comprehensive technical examination of **4-phenyl-3-butyn-2-ol**, from its fundamental structure to its synthesis and rigorous analytical validation, offering field-proven insights for researchers in organic synthesis and drug development.

Core Molecular Structure and Physicochemical Properties

The defining characteristic of **4-phenyl-3-butyn-2-ol** is its chirality, which originates from the C-2 position. This means the molecule exists as a pair of non-superimposable mirror images, or

enantiomers: (R)-**4-phenyl-3-butyn-2-ol** and (S)-**4-phenyl-3-butyn-2-ol**. Understanding its basic properties is the first step in its successful application.

- Chemical Formula: $C_{10}H_{10}O$ [\[1\]](#)
- Molecular Weight: 146.19 g/mol
- Appearance: Colorless to pale yellow liquid
- Density: ~1.005 g/mL at 25 °C
- Refractive Index: $n_{20/D}$ ~1.567

The interplay between the aromatic phenyl group, the rigid alkyne linker, and the chiral alcohol functional group dictates the molecule's reactivity, making it a substrate for stereoselective reductions, oxidations, and various coupling reactions.

Synthesis Protocol: Grignard-Mediated Alkynylation

A reliable and widely adopted method for the synthesis of **4-phenyl-3-butyn-2-ol** is the nucleophilic addition of a phenylacetylide anion to acetaldehyde. The use of a Grignard reagent is a robust choice for generating the acetylide in situ, ensuring high yields and scalability.

Expertise & Experience: Causality Behind the Protocol

The selection of each reagent and condition in this protocol is deliberate. Tetrahydrofuran (THF) is the solvent of choice as its aprotic nature and ability to solvate the magnesium cation stabilize the Grignard reagent. The initial formation of the alkynyl Grignard reagent is an acid-base reaction. Subsequent addition of the acetaldehyde electrophile is performed at 0 °C to moderate the exothermic reaction, preventing side reactions and thermal degradation. The final quench with saturated aqueous ammonium chloride provides a mild proton source to neutralize the magnesium alkoxide, yielding the desired alcohol without risking acid-catalyzed side reactions common with stronger acids.

Experimental Protocol: Synthesis of Racemic 4-Phenyl-3-butyn-2-ol

- Grignard Reagent Formation:
 - In a flame-dried, three-necked flask under a nitrogen atmosphere, add a solution of phenylacetylene (1.0 eq) in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add a solution of ethylmagnesium bromide (1.05 eq) in THF dropwise via an addition funnel.
 - After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1 hour. The evolution of ethane gas will cease upon completion.
- Reaction with Acetaldehyde:
 - Cool the freshly prepared phenylacetylide Grignard solution back to 0 °C.
 - Slowly add a solution of acetaldehyde (1.1 eq) in anhydrous THF dropwise, ensuring the internal temperature does not exceed 5 °C.
 - Once the addition is complete, allow the reaction to stir at room temperature for an additional 3 hours.
- Workup and Purification:
 - Cool the reaction mixture to 0 °C and slowly quench by adding saturated aqueous NH_4Cl solution.
 - Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3x).
 - Combine the organic layers, wash with brine, and dry over anhydrous MgSO_4 .
 - Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude product.
 - Purify the residue via flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain pure **4-phenyl-3-butyne-2-ol**.

Analytical Validation: A Self-Validating Multi-Technique System

The structural confirmation and purity assessment of **4-phenyl-3-butyne-2-ol** is a self-validating process where data from orthogonal techniques must converge to provide an unambiguous result.

Spectroscopic Elucidation

Spectroscopy provides the primary evidence for the molecule's structural integrity.

Table 1: Key Spectroscopic Data for **4-Phenyl-3-butyne-2-ol**

Technique	Expected Data	Interpretation of Key Features
^1H NMR	$\delta \approx 7.2\text{-}7.5$ (m, 5H, Ar-H), 4.8 (q, 1H, CH-OH), 2.5 (br s, 1H, OH), 1.5 (d, 3H, CH ₃) ppm	Confirms the presence of the phenyl ring, the methine proton adjacent to the oxygen, a labile hydroxyl proton, and the terminal methyl group. The coupling pattern (quartet and doublet) confirms their connectivity.
^{13}C NMR	$\delta \approx 131, 128, 122$ (Ar-C), 88, 85 (C \equiv C), 58 (CH-OH), 24 (CH ₃) ppm	Identifies the aromatic carbons, the two distinct sp-hybridized alkyne carbons, the carbon bearing the hydroxyl group, and the methyl carbon.
FT-IR	$\sim 3350\text{ cm}^{-1}$ (broad, O-H stretch), $\sim 2230\text{ cm}^{-1}$ (weak, C \equiv C stretch), 3100-3000 cm^{-1} (sp ² C-H stretch), 1600, 1490 cm^{-1} (C=C aromatic stretch)	Provides definitive evidence for the key functional groups: the alcohol (O-H) and the internal alkyne (C \equiv C). The weakness of the alkyne stretch is characteristic of a non-terminal triple bond.

| Mass Spec (EI) | $m/z = 146$ (M^+), 131 ($\text{M}^+ - \text{CH}_3$), 115 ($\text{M}^+ - \text{CH}_3 - \text{O}$) | The molecular ion peak (M^+) confirms the molecular weight. The fragmentation pattern, showing the loss of a methyl group, is characteristic of this structure. |

Chromatographic Purity and Chiral Analysis

Chromatography is essential for assessing purity and, critically, for resolving the enantiomers.

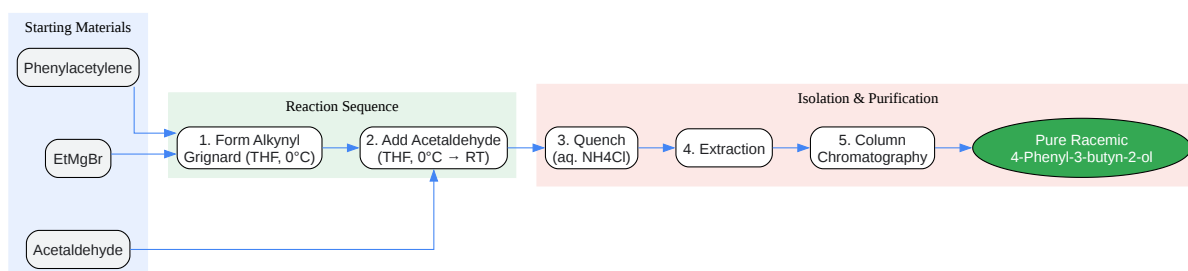
- Thin-Layer Chromatography (TLC): An indispensable tool for monitoring reaction progress and guiding purification, typically using a mobile phase of ethyl acetate in hexane.

- Gas Chromatography-Mass Spectrometry (GC-MS): Confirms the purity and identity of the compound by providing a retention time and a mass spectrum that can be compared to a reference.
- Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying the (R)- and (S)-enantiomers. An enzymatic approach has been demonstrated for producing enantiopure (S)-**4-phenyl-3-butyn-2-ol**, underscoring the importance of chiral analysis for this compound[2]. The separation requires a specialized chiral stationary phase (CSP), and the choice of column and mobile phase is an empirical process guided by the molecule's structure[3].

Visualization of Key Methodologies

Visual diagrams provide a clear and concise overview of the synthesis and analysis workflows.

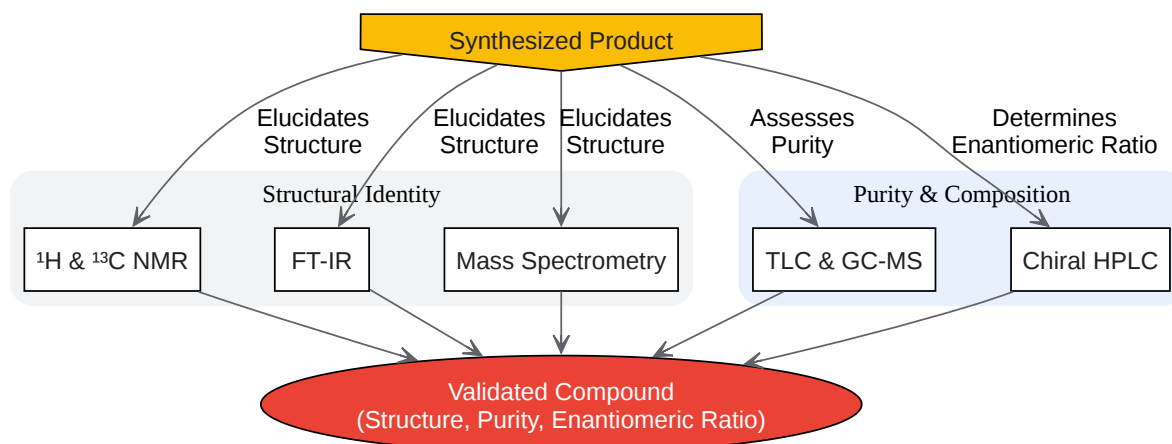
Synthetic Workflow Diagram



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Caption: Step-wise workflow for the Grignard-based synthesis of **4-phenyl-3-butyn-2-ol**.

Analytical Confirmation Pathway



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Caption: Logical flow of the integrated analytical techniques for compound validation.

Conclusion

4-Phenyl-3-butyn-2-ol stands as a valuable and versatile chiral building block for advanced organic synthesis. Its successful application hinges on the ability to produce it reliably and characterize it thoroughly. The Grignard-based protocol described herein offers a robust synthetic route, while the multi-faceted analytical workflow, integrating spectroscopic and chromatographic methods, provides a self-validating system for confirming its structure, purity, and stereochemical composition. This guide equips researchers with the necessary technical framework and field-tested insights to confidently synthesize and utilize **4-phenyl-3-butyn-2-ol** in their research and development endeavors.

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